
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a precursor to the synthesis of fentanyl, a potent opioid analgesic. However, the focus of
Mécanisme D'action
The mechanism of action of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is not fully understood. However, it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. This means that it binds to the mu-opioid receptor in the brain and spinal cord, resulting in pain relief and other physiological effects.
Biochemical and Physiological Effects
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have potent analgesic effects in animal studies. It has also been shown to have sedative and respiratory depressant effects, similar to other opioid analgesics. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been shown to have antitussive effects, meaning it can suppress coughing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying opioid receptors and developing new opioid analgesics. However, one limitation of using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is its potential for abuse and dependence. Therefore, it is important to handle this compound with caution and follow appropriate safety protocols.
Orientations Futures
There are several future directions for research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. One direction is the development of new opioid analgesics that are more potent and selective than fentanyl. Another direction is the study of the structural and functional properties of opioid receptors using (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a ligand. Additionally, researchers could investigate the potential therapeutic applications of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone beyond its role as an opioid receptor agonist.
In conclusion, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone is a chemical compound with significant potential for scientific research applications. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying opioid receptors and developing new opioid analgesics. However, it is important to handle this compound with caution due to its potential for abuse and dependence. Future research involving (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone could lead to the development of new drugs and a better understanding of the mechanisms underlying opioid receptor function.
Méthodes De Synthèse
The synthesis of (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone involves the reaction of aniline with piperidine to form N-phenylpiperidine. This intermediate is then reacted with 2-fluorobenzoyl chloride to form (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone. The synthetic process is well-established and has been described in several scientific publications.
Applications De Recherche Scientifique
(4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used in various scientific research studies, including the development of new drugs and the study of opioid receptors. For example, researchers have used (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone as a starting material to synthesize new opioid analgesics that are more potent and selective than fentanyl. Additionally, (4-Anilinopiperidin-1-yl)-(2-fluorophenyl)methanone has been used to study the binding affinity of opioid receptors and to develop new opioid receptor ligands.
Propriétés
IUPAC Name |
(4-anilinopiperidin-1-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-15(11-13-21)20-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRAIJZPADLXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


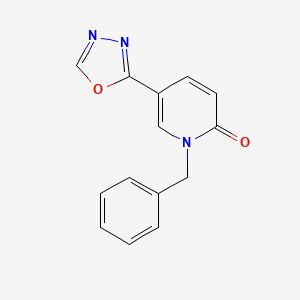
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
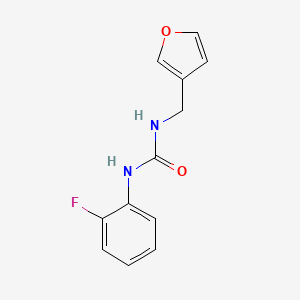
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
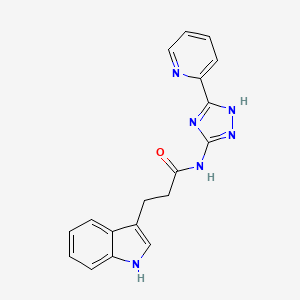

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

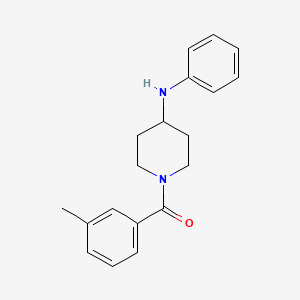
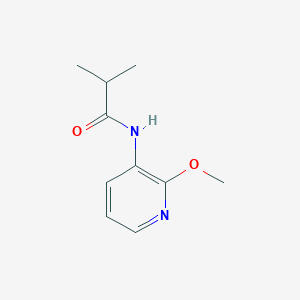
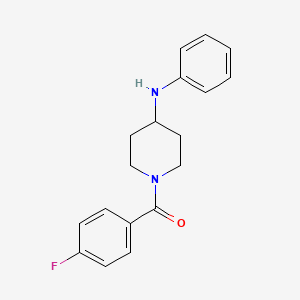

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)